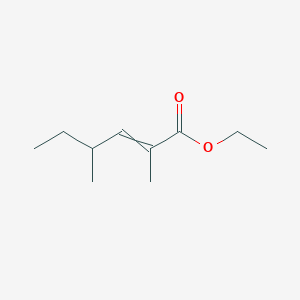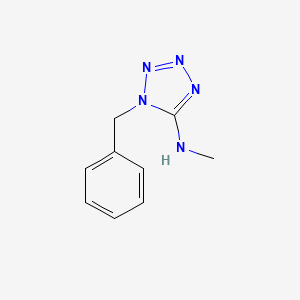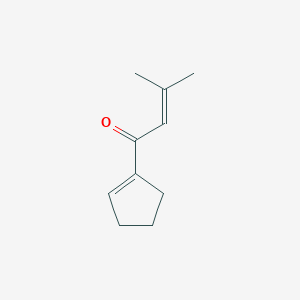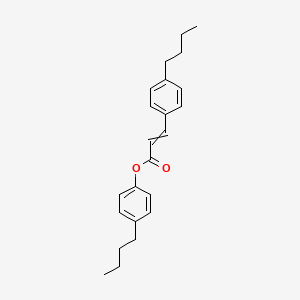![molecular formula C18H18O4 B14650629 2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) CAS No. 49548-34-7](/img/structure/B14650629.png)
2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It is a type of epoxy compound, which is characterized by the presence of an oxirane ring. This compound is used in various industrial applications due to its reactivity and ability to form strong, durable bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of high-performance coatings, adhesives, and composites
Wirkmechanismus
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as polymer cross-linking and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar in structure but with a butane backbone instead of a biphenyl backbone.
Diglycidyl resorcinol ether: Contains a resorcinol core with two oxirane rings.
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is unique due to its biphenyl backbone, which provides enhanced rigidity and thermal stability compared to other epoxy compounds. This makes it particularly useful in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
49548-34-7 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-[[2-(oxiran-2-ylmethoxy)-3-phenylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H18O4/c1-2-5-13(6-3-1)16-7-4-8-17(21-11-14-9-19-14)18(16)22-12-15-10-20-15/h1-8,14-15H,9-12H2 |
InChI-Schlüssel |
KSXHEZAIOUSSDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CC(=C2OCC3CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)

![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)



![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)


![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)



